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Abstract
The MYC oncogene is a master regulator of cellular proliferation and metabolism, and its

dysregulation is a hallmark of a significant percentage of human cancers. Despite its

prevalence as a cancer driver, direct pharmacological inhibition of MYC has proven to be a

formidable challenge. Consequently, a promising alternative strategy is to target downstream

effectors and pathways that are essential for MYC-driven tumorigenesis. This whitepaper

provides a comprehensive technical overview of T025, a potent and orally bioavailable small

molecule inhibitor of the Cdc2-like kinase (CLK) family, with a particular focus on its therapeutic

potential in MYC-driven cancers. T025 functions by modulating pre-mRNA splicing, a process

to which MYC-addicted cancers exhibit a particular vulnerability. This document will detail the

mechanism of action of T025, provide a summary of its in vitro and in vivo efficacy, present

detailed experimental protocols for key assays, and illustrate the relevant signaling pathways.

Introduction: The Challenge of Targeting MYC and
the Emergence of Splicing Modulation
The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are pivotal in the

regulation of a vast array of cellular processes, including cell cycle progression, apoptosis, and

metabolism.[1][2] In a majority of human cancers, MYC is overexpressed or hyperactivated,

leading to uncontrolled cellular proliferation and tumor growth.[3] The intrinsically disordered
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nature of the MYC protein has made the development of small molecule inhibitors that directly

bind and inhibit its function exceedingly difficult.

Recent research has illuminated that MYC-driven cancers are highly dependent on the cellular

machinery that regulates pre-mRNA splicing.[4][5] This dependency presents a novel

therapeutic window. The serine/arginine-rich (SR) proteins are a family of essential splicing

factors that are regulated by phosphorylation, a process mediated by Cdc2-like kinases (CLKs).

[6] T025 is a novel, potent, and orally available inhibitor of the CLK family of kinases.[7][8] By

inhibiting CLKs, T025 alters the phosphorylation status of SR proteins, leading to widespread

changes in pre-mRNA splicing, which in turn can selectively induce apoptosis and inhibit the

proliferation of cancer cells with high MYC activity.[6][9]

T025: Mechanism of Action
T025 is a highly selective inhibitor of CLK1, CLK2, CLK3, and CLK4, with additional activity

against the DYRK1 family of kinases.[8] Its primary mechanism of action involves the inhibition

of CLK-mediated phosphorylation of SR proteins. This leads to a global modulation of

alternative splicing events, with a predominant induction of exon skipping.[6] In MYC-driven

cancer cells, these splicing alterations affect the expression of numerous genes critical for cell

survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[6][9]

Chemical Structure of T025
Systematic Name: N2-methyl-N4-(pyrimidin-2-ylmethyl)-5-(quinolin-6-yl)-7H-pyrrolo[2,3-

d]pyrimidine-2,4-diamine[10]

Molecular Formula: C21H18N8[11]

Molecular Weight: 382.42 g/mol [11]

In Vitro Efficacy of T025
T025 has demonstrated potent anti-proliferative activity across a broad range of cancer cell

lines. Notably, a correlation has been observed between sensitivity to T025 and the status of

MYC amplification or high CLK2 expression.[6]

Table 1: In Vitro Activity of T025 Against a Panel of Cancer Cell Lines
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Cell Line Cancer Type MYC Status IC50 (nM)

COLO 320DM
Colon
Adenocarcinoma

Amplified 30-100

NCI-H82
Small Cell Lung

Cancer
Amplified 30-100

SK-BR-3
Breast Ductal

Carcinoma
Amplified 30-100

M-07e
Megakaryoblastic

Leukemia
Not Amplified 100-300

A549 Lung Carcinoma Not Amplified 100-300

| MCF7 | Breast Adenocarcinoma | Not Amplified | 100-300 |

Data presented as a range based on published findings indicating that T025 exhibits anti-

proliferative activities with IC50 values of 30-300 nM in hematological and solid cancer cell

lines, with increased sensitivity in MYC-amplified lines.[8][11]

In Vivo Efficacy of T025
The anti-tumor activity of T025 has been confirmed in preclinical in vivo models of MYC-driven

cancer.

Table 2: In Vivo Efficacy of T025 in a MYC-Driven Breast Cancer Allograft Model

Model Treatment Dosing Schedule
Tumor Growth
Inhibition

| MMTV-MYC Allograft | T025 (50 mg/kg) | Twice daily, 2 days per week | Significant

suppression of tumor growth |

Data from a study using an allograft model established from MMTV-MYC transgenic mice.[12]

Signaling Pathways and Experimental Workflows
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T025 Mechanism of Action and its Impact on MYC-
Driven Cancer Cells
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Caption: Mechanism of T025 in MYC-driven cancer.

Experimental Workflow for In Vitro Efficacy Testing
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Caption: Workflow for determining T025 IC50 values.

Detailed Experimental Protocols
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Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[10]

Materials:

96-well cell culture plates

Cancer cell lines of interest

Complete cell culture medium

T025 stock solution (in DMSO)

Trichloroacetic acid (TCA), 50% (w/v)

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

1% acetic acid

10 mM Tris base solution (pH 10.5)

Microplate reader

Procedure:

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of T025 in complete medium. Remove the medium

from the wells and add 100 µL of the T025 dilutions. Include a vehicle control (DMSO) and a

no-treatment control.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%)

and incubate at 4°C for 1 hour.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.researchgate.net/figure/Association-between-MYC-status-and-mTORi-response-in-human-cancer-cell-lines-A-and-B_fig4_373488844
https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Carefully wash the plates five times with deionized water and allow them to air dry

completely.

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for

30 minutes.

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove

unbound SRB. Allow the plates to air dry.

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound

dye.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using appropriate software.

Western Blot for Phosphorylated SR Proteins
This protocol is a standard method for detecting phosphorylated proteins.[7]

Materials:

Cell lysates from T025-treated and control cells

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA in TBST)

Primary antibody: Anti-Phosphoepitope SR proteins, clone 1H4

Secondary antibody: HRP-conjugated anti-mouse IgG
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TBST (Tris-buffered saline with 0.1% Tween-20)

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect

the supernatant containing the protein lysate. Determine protein concentration using a BCA

assay.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR protein

(1H4) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands

using a chemiluminescence imaging system. The intensity of the bands corresponding to

phosphorylated SR proteins can be quantified using densitometry software.

In Vivo Xenograft/Allograft Tumor Model
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This is a generalized protocol for establishing and evaluating the efficacy of T025 in a mouse

model. Specific parameters may need to be optimized depending on the cell line and mouse

strain used.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

MYC-driven cancer cells (e.g., from MMTV-MYC transgenic mice for allografts)

Matrigel (optional)

T025 formulation for oral gavage

Calipers

Animal balance

Procedure:

Cell Preparation and Implantation: For a xenograft model, harvest cancer cells and

resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell

suspension into the flank of each mouse. For an allograft model, implant small tumor

fragments from a donor MMTV-MYC mouse subcutaneously.

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x

width²). Monitor the body weight of the mice as an indicator of toxicity.

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment

and vehicle control groups. Administer T025 (e.g., 50 mg/kg) or vehicle via oral gavage

according to the desired dosing schedule (e.g., twice daily, 2 days per week).[12]

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the

treatment period.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
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weight measurement, immunohistochemistry).

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the

percentage of tumor growth inhibition.

Conclusion and Future Directions
T025 represents a promising therapeutic agent for the treatment of MYC-driven cancers by

exploiting their dependency on the pre-mRNA splicing machinery. Its potent and selective

inhibition of CLKs leads to altered splicing, resulting in cancer cell-specific apoptosis and cell

cycle arrest. The in vitro and in vivo data gathered to date strongly support its continued

development.

Future research should focus on:

A more comprehensive evaluation of T025's efficacy across a wider range of MYC-driven

cancer subtypes.

The identification of specific downstream splicing events that are critical for the anti-tumor

activity of T025 to develop robust pharmacodynamic biomarkers.

The investigation of potential combination therapies, where T025 could be used to sensitize

MYC-driven tumors to other anti-cancer agents.

The continued exploration of T025 and other splicing modulators holds the potential to deliver a

new class of effective therapies for cancers that are currently challenging to treat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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